molecular formula C24H28FN5OS2 B305201 1-{[(4-ethyl-5-{[(4-fluorobenzyl)sulfanyl]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}-4-phenylpiperazine

1-{[(4-ethyl-5-{[(4-fluorobenzyl)sulfanyl]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}-4-phenylpiperazine

Cat. No. B305201
M. Wt: 485.6 g/mol
InChI Key: OWPBHRUGXIATRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{[(4-ethyl-5-{[(4-fluorobenzyl)sulfanyl]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}-4-phenylpiperazine is a chemical compound that has been widely researched for its potential applications in scientific research. It is a member of the triazole family of compounds, which have been found to exhibit a range of biological activities. In

Scientific Research Applications

1-{[(4-ethyl-5-{[(4-fluorobenzyl)sulfanyl]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}-4-phenylpiperazine has been studied for its potential applications in a range of scientific research fields. One area of interest is its potential as a therapeutic agent for the treatment of various diseases, including cancer and infectious diseases. It has also been studied for its potential use as a diagnostic tool, as it has been found to selectively bind to certain targets in cells.

Mechanism of Action

The mechanism of action of 1-{[(4-ethyl-5-{[(4-fluorobenzyl)sulfanyl]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}-4-phenylpiperazine is not yet fully understood, but it is thought to involve the inhibition of certain enzymes or receptors in cells. It has been found to selectively bind to certain targets in cells, which may be responsible for its therapeutic effects.
Biochemical and physiological effects:
1-{[(4-ethyl-5-{[(4-fluorobenzyl)sulfanyl]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}-4-phenylpiperazine has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, as well as to have antimicrobial activity against certain bacterial strains. It has also been found to have anti-inflammatory effects and to modulate the immune response.

Advantages and Limitations for Lab Experiments

One advantage of using 1-{[(4-ethyl-5-{[(4-fluorobenzyl)sulfanyl]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}-4-phenylpiperazine in lab experiments is its selectivity for certain targets in cells, which may allow for more specific and targeted experiments. However, its mechanism of action is not yet fully understood, which may limit its use in certain experiments. Additionally, the synthesis of this compound can be complex and time-consuming, which may limit its availability for some researchers.

Future Directions

There are several future directions for research on 1-{[(4-ethyl-5-{[(4-fluorobenzyl)sulfanyl]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}-4-phenylpiperazine. One area of interest is its potential as a therapeutic agent for the treatment of cancer and infectious diseases. Further research is needed to fully understand its mechanism of action and to optimize its efficacy and safety for use in humans. Additionally, it may have potential applications in other areas of research, such as drug discovery and diagnostics.

Synthesis Methods

The synthesis of 1-{[(4-ethyl-5-{[(4-fluorobenzyl)sulfanyl]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}-4-phenylpiperazine involves the reaction of several chemical reagents. The exact method of synthesis may vary depending on the specific laboratory conditions, but the general steps involve the reaction of an ethyl triazole with a benzyl sulfide, followed by the addition of an acyl chloride and a piperazine derivative. The final product is then purified using various techniques such as column chromatography or recrystallization.

properties

Product Name

1-{[(4-ethyl-5-{[(4-fluorobenzyl)sulfanyl]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}-4-phenylpiperazine

Molecular Formula

C24H28FN5OS2

Molecular Weight

485.6 g/mol

IUPAC Name

2-[[4-ethyl-5-[(4-fluorophenyl)methylsulfanylmethyl]-1,2,4-triazol-3-yl]sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone

InChI

InChI=1S/C24H28FN5OS2/c1-2-30-22(17-32-16-19-8-10-20(25)11-9-19)26-27-24(30)33-18-23(31)29-14-12-28(13-15-29)21-6-4-3-5-7-21/h3-11H,2,12-18H2,1H3

InChI Key

OWPBHRUGXIATRX-UHFFFAOYSA-N

SMILES

CCN1C(=NN=C1SCC(=O)N2CCN(CC2)C3=CC=CC=C3)CSCC4=CC=C(C=C4)F

Canonical SMILES

CCN1C(=NN=C1SCC(=O)N2CCN(CC2)C3=CC=CC=C3)CSCC4=CC=C(C=C4)F

Origin of Product

United States

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